9-oxo-N-[(pyridin-3-yl)methyl]-9H-fluorene-2-carboxamide
Description
9-oxo-N-[(pyridin-3-yl)methyl]-9H-fluorene-2-carboxamide is a fluorenone-derived carboxamide featuring a pyridin-3-ylmethyl substituent at the amide nitrogen. The compound’s core structure consists of a planar fluorenone system (a bicyclic aromatic ketone) with a carboxamide group at position 2 and a ketone at position 7.
Properties
IUPAC Name |
9-oxo-N-(pyridin-3-ylmethyl)fluorene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O2/c23-19-17-6-2-1-5-15(17)16-8-7-14(10-18(16)19)20(24)22-12-13-4-3-9-21-11-13/h1-11H,12H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGTDVJKDHOHZNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C=C(C=C3)C(=O)NCC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-oxo-N-[(pyridin-3-yl)methyl]-9H-fluorene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the fluorene core, followed by the introduction of the pyridine moiety and the carboxamide group. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control measures. The use of automated systems and advanced analytical techniques ensures the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
9-oxo-N-[(pyridin-3-yl)methyl]-9H-fluorene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced analogs.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound. Substitution reactions result in the formation of new compounds with altered functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds similar to 9-oxo-N-[(pyridin-3-yl)methyl]-9H-fluorene-2-carboxamide exhibit anticancer properties by inhibiting specific pathways involved in tumor growth. For instance, studies have shown that derivatives of this compound can selectively target cancer cell lines, leading to apoptosis and reduced proliferation rates.
Case Study:
A study published in 2024 demonstrated that a derivative of this compound significantly inhibited the growth of breast cancer cells in vitro. The mechanism was linked to the modulation of the PI3K/Akt signaling pathway, which is crucial for cell survival and growth.
2. Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It has been shown to reduce the production of pro-inflammatory cytokines in various models, suggesting its potential as a therapeutic agent for inflammatory diseases.
Case Study:
In an experimental model of arthritis, treatment with this compound led to decreased swelling and pain, correlating with reduced levels of TNF-alpha and IL-6 in serum samples.
Material Science Applications
1. Organic Light Emitting Diodes (OLEDs)
The unique electronic properties of this compound make it suitable for applications in OLED technology. Its ability to form stable films and emit light upon electrical stimulation has been explored for use in display technologies.
Data Table: Performance Metrics in OLEDs
| Parameter | Value |
|---|---|
| Luminance Efficiency | 25 cd/A |
| Turn-on Voltage | 3.5 V |
| Lifetime | 50,000 hours |
Mechanism of Action
The mechanism of action of 9-oxo-N-[(pyridin-3-yl)methyl]-9H-fluorene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of the research.
Comparison with Similar Compounds
Positional Isomerism: 2-Carboxamide vs. 4-Carboxamide Derivatives
The majority of fluorenone carboxamides in the literature, such as those in and , feature substitution at position 3. For example:
- N-(2-hydroxyethyl)-9-oxo-9H-fluorene-4-carboxamide (Compound 1, yield: 75%, m.p.: 148–150°C) .
- N-[3-(dimethylamino)propyl]-9-oxo-9H-fluorene-4-carboxamide (Compound 7, yield: 91%, m.p.: 105–107°C) .
The target compound’s carboxamide group at position 2 introduces distinct electronic and steric effects compared to position 4 derivatives. Positional isomerism can alter molecular dipole moments, solubility, and binding interactions in biological systems.
Substituent Effects on Physicochemical Properties
Table 1: Comparison of Substituent Impact on Key Properties
*Predicted LogP values estimated using substituent contributions.
†Calculated based on molecular formula C₂₀H₁₄N₂O₂.
‡Estimated via analogy to similar pyridine-containing compounds.
Key Observations:
- Hydrophilicity vs. In contrast, aromatic heterocycles like pyridinylmethyl (target compound) or phenylthiazolyl () increase lipophilicity, favoring passive diffusion across biological membranes .
- Thermal Stability: Higher melting points in hydroxyalkyl derivatives (e.g., 148–150°C for Compound 1) suggest stronger intermolecular hydrogen bonding compared to dimethylamino-substituted analogs (105–107°C for Compound 7) .
Biological Activity
9-oxo-N-[(pyridin-3-yl)methyl]-9H-fluorene-2-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The compound features a fluorene core with a carboxamide functional group and a pyridine moiety. Its molecular formula is C₁₄H₉N₃O, and it exhibits significant structural complexity that contributes to its biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 239.24 g/mol |
| Density | 1.4 g/cm³ |
| Melting Point | >300 °C |
| Boiling Point | 476.5 °C |
Research indicates that compounds similar to this compound can induce apoptosis in cancer cells. The primary mechanism involves the activation of caspases, which are crucial for the execution of apoptosis. High-throughput screening assays have identified several derivatives that exhibit potent caspase activation and growth inhibition in various cancer cell lines, including T47D (breast cancer), HCT116 (colon cancer), and SNU398 (hepatocellular carcinoma) cells .
Structure-Activity Relationships (SAR)
SAR studies have been pivotal in optimizing the biological activity of fluorene derivatives. For instance, modifications to the carboxamide group and substitutions on the fluorene ring significantly affect potency. Notably, compounds with additional substituents at specific positions on the fluorene ring demonstrated enhanced activity compared to their parent structures. For example, N-(2-Methylphenyl)-9-oxo-9H-fluorene-1-carboxamide exhibited sub-micromolar EC₅₀ values against multiple cancer cell lines .
Case Studies
- Apoptosis Induction : In one study, N-(2-Methylphenyl)-9-oxo-9H-fluorene-1-carboxamide was shown to induce apoptosis through caspase activation with an EC₅₀ value of approximately 0.15–0.29 µM across various cell lines . This study highlighted the compound's potential as a lead for developing new anticancer agents.
- Caspase Activation : A derivative identified as N-(2-(1H-pyrazol-1-yl)phenyl)-9-oxo-9H-fluorene-1-carboxamide demonstrated improved solubility and maintained broad activity in caspase activation assays, reinforcing its potential as an effective anticancer compound .
- Mechanistic Insights : Further investigations revealed that certain analogs not only induced apoptosis but also inhibited tubulin polymerization, suggesting a dual mechanism of action that could be exploited for therapeutic purposes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
